3,5-Dimethyl-thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-thiomorpholine 1,1-dioxide is an organic compound with the molecular formula C6H13NO2S It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 3 and 5 positions and a sulfone group at the 1,1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-thiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with potassium permanganate under controlled conditions to introduce the sulfone group. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: N-alkylated or N-acylated thiomorpholine derivatives.
Scientific Research Applications
3,5-Dimethyl-thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine 1,1-dioxide: Lacks the methyl groups at the 3 and 5 positions.
3-Methyl-thiomorpholine 1,1-dioxide: Contains a single methyl group at the 3 position.
5-Methyl-thiomorpholine 1,1-dioxide: Contains a single methyl group at the 5 position.
Uniqueness
3,5-Dimethyl-thiomorpholine 1,1-dioxide is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The dual methylation may enhance its stability and alter its interaction with biological targets compared to its mono-methylated or non-methylated counterparts .
Properties
IUPAC Name |
3,5-dimethyl-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5-3-10(8,9)4-6(2)7-5/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKRIHZFDSVSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CC(N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.